molecular formula C22H22N2O4 B2357290 3-Butyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 887224-71-7

3-Butyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Cat. No. B2357290
M. Wt: 378.428
InChI Key: KMPYHKKMUDDOAG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties. These could include its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Biological Activity

  • Benzofuro[3,2-d]pyrimidine derivatives have been synthesized via aza-Wittig reactions, offering a pathway to create compounds with potential biological activities. These derivatives were obtained in satisfactory yields, highlighting the versatility of this synthetic approach for generating structurally diverse molecules (Wang et al., 2019).

  • Compounds derived from pyrimidine-2,4-diones, similar to the core structure of the compound , have shown a range of biological activities. For example, certain derivatives have been explored for their anti-inflammatory and analgesic properties, suggesting potential pharmacological applications (Abu‐Hashem et al., 2020).

Chemical Properties and Applications

  • The study of pyrimidine annelated heterocycles from specific precursors, including uracil derivatives, provides insights into the regioselective synthesis of compounds that may offer novel properties for various applications. This research highlights the chemical versatility and potential utility of pyrimidine-based compounds in developing new materials or pharmaceutical agents (Majumdar et al., 2001).

  • The structural elucidation and synthesis of complex pyrimidine derivatives underscore the ongoing interest in these compounds for their potential applications in medicinal chemistry and material science. By understanding the synthesis and properties of these compounds, researchers can tailor their functionalities for specific uses (Moser et al., 2005).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-butyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-3-4-12-23-21(25)20-19(17-10-5-6-11-18(17)28-20)24(22(23)26)14-15-8-7-9-16(13-15)27-2/h5-11,13H,3-4,12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPYHKKMUDDOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

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